Eflucimibe

Descripción general

Descripción

Eflucimibe es un inhibidor de la acil-coenzima A: colesterol aciltransferasa desarrollado por Pierre Fabre SA y Eli Lilly & Co. Se investiga principalmente por su potencial en el tratamiento de la hipercolesterolemia y la aterosclerosis . Este compuesto ha demostrado ser prometedor en la reducción de los niveles de colesterol y la prevención de la formación de placas ateroscleróticas, lo que lo convierte en un candidato significativo en la investigación de enfermedades cardiovasculares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Eflucimibe implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. El método de preparación de la solución madre implica disolver 2 mg del fármaco en 50 μL de dimetilsulfóxido (DMSO) para obtener una concentración de 40 mg/mL . Más detalles sobre las rutas sintéticas específicas y las condiciones de reacción son de propiedad y no están disponibles fácilmente en la literatura pública.

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría medidas rigurosas de control de calidad para controlar la concentración y pureza del producto final. Los métodos específicos de producción industrial no se revelan en las fuentes disponibles.

Análisis De Reacciones Químicas

Tipos de reacciones

Eflucimibe experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones específicas, como la temperatura y el pH, dependen de la reacción y el producto deseados.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound. Estos derivados a menudo se estudian por sus posibles actividades biológicas y aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Eflucimibe has been studied extensively for its hypolipidemic effects, particularly in the treatment of dyslipidemia. Dyslipidemia is characterized by abnormal lipid levels in the blood, which can lead to cardiovascular diseases.

Clinical Studies

Clinical trials have shown that this compound effectively lowers low-density lipoprotein (LDL) cholesterol levels. For instance, a study indicated that this compound administration led to a significant reduction in LDL cholesterol within a few hours of dosing . Long-term studies also suggest that this compound may improve lipid profiles and reduce cardiovascular risk factors.

Formulation Strategies

Due to its low solubility in water, effective formulation strategies are crucial for enhancing the bioavailability of this compound.

Cyclodextrin Complexation

One innovative approach involves the complexation of this compound with cyclodextrins. A study demonstrated that using a kneading method to form a complex between this compound and β-cyclodextrin significantly enhanced the solubility of this compound—up to 44 times greater than its untreated form . The study utilized differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to characterize the interaction between this compound and cyclodextrin.

Table 1: Solubility Enhancement Through Cyclodextrin Complexation

| Sample | This compound Melting Enthalpy (J/g) | Percentage Transformed this compound (%) |

|---|---|---|

| A | -8.4 | 20 |

| B | -8.1 | 25 |

| C | -6.6 | 39 |

| D | -1.7 | 85 |

| E | -0.5 | 96 |

| F | -0.2 | 99 |

This table summarizes the results from the study on how different formulations impacted the solubility and transformation of this compound during complexation with β-cyclodextrin.

Pharmacokinetics and Bioavailability

A pivotal case study examined the pharmacokinetics of this compound in humans, revealing that it reaches peak plasma concentrations within approximately five hours post-administration . The bioavailability was significantly improved when administered as a complex with cyclodextrins compared to its free form.

Cellular Studies on ACAT Inhibition

In vitro studies using HEK-ACAT cells demonstrated that this compound effectively induced translocation of ACAT-containing vesicles within minutes of administration . This rapid action underscores its potential for acute management of dyslipidemia.

Mecanismo De Acción

Eflucimibe ejerce sus efectos inhibiendo la enzima acil-coenzima A: colesterol aciltransferasa (ACAT). Esta enzima es responsable de la esterificación del colesterol, un paso clave en la formación de ésteres de colesterol que se almacenan en las gotas lipídicas . Al inhibir la ACAT, this compound reduce la formación de ésteres de colesterol, lo que reduce los niveles de colesterol y previene el desarrollo de placas ateroscleróticas . Los objetivos moleculares y las vías involucradas incluyen el retículo endoplásmico y las estructuras vesiculares donde se localiza la ACAT .

Comparación Con Compuestos Similares

Eflucimibe se compara con otros inhibidores de la ACAT como avasimibe, tamoxifeno y SAN 58035 . Si bien todos estos compuestos inhiben la ACAT, this compound es único en su alta potencia y eficacia a bajas concentraciones . Los compuestos similares incluyen:

Avasimibe: Otro inhibidor de la ACAT con aplicaciones similares en la investigación de enfermedades cardiovasculares.

Tamoxifeno: Conocido por su papel en el tratamiento del cáncer de mama, también exhibe actividad inhibitoria de la ACAT.

SAN 58035: Un inhibidor de la ACAT estudiado por sus efectos sobre el metabolismo del colesterol.

This compound destaca por su inhibición rápida y efectiva de la ACAT, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Actividad Biológica

Eflucimibe, also known as F12511, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism. This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders, particularly Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its mechanisms and effects.

This compound primarily functions by inhibiting ACAT1 and ACAT2, which are responsible for the esterification of free cholesterol into cholesteryl esters. This process is vital in the formation of foam cells, a hallmark of atherosclerosis. By inhibiting these enzymes, this compound reduces intracellular cholesteryl ester accumulation in macrophages, potentially mitigating atherosclerotic plaque formation .

Key Findings on this compound's Mechanism

- ACAT Inhibition : this compound effectively inhibits ACAT at low concentrations (0.4 µM), demonstrating significant translocation of ACAT-containing vesicles within cells .

- Cholesterol Efflux : Studies show that treatment with this compound leads to increased expression of the cholesterol efflux transporter ABCA1, enhancing cholesterol clearance from cells .

- Reversible Effects : The translocation and inhibition effects of this compound are rapid and reversible, suggesting its potential for acute therapeutic interventions .

Biological Effects

This compound exhibits several biological effects that underscore its therapeutic potential:

- Lipid Lowering : this compound has been shown to reduce plasma cholesterol levels significantly. In experimental models, it improved endothelial function and reduced atherosclerotic lesions .

- Neuroprotective Properties : In models of Alzheimer's disease, this compound demonstrated the ability to ameliorate amyloid pathology and reduce neuroinflammation when delivered via stealth liposomes .

- Toxicity Profile : Histological examinations indicate that this compound does not cause significant neurological or systemic toxicity, making it a promising candidate for further clinical evaluation .

Case Studies

Several case studies have explored the effectiveness and safety of this compound in various contexts:

- Alzheimer's Disease Model : A study involving nanoparticle-encapsulated this compound administered intravenously to aging 3xTg AD mice showed significant reductions in amyloid plaques and tau hyperphosphorylation after two weeks of treatment. This suggests potential benefits in neurodegenerative conditions characterized by cholesterol dysregulation .

- Cardiovascular Studies : Clinical trials have indicated that this compound can be effective as an adjunct therapy in patients who do not achieve desired lipid levels with statins alone. Its mechanism as an ACAT inhibitor provides a complementary approach to traditional lipid-lowering therapies .

Data Summary

| Study | Focus | Key Findings |

|---|---|---|

| Junquero et al. (2001) | ACAT translocation | This compound induces rapid translocation of ACAT-containing vesicles at 0.4 µM concentration. |

| López-Farré et al. (2008) | Cardiovascular effects | Demonstrated lipid-lowering effects and improved endothelial function in experimental models. |

| Recent AD study | Neuroprotection | Reduced amyloid pathology and tau phosphorylation in 3xTg AD mice after nanoparticle delivery of this compound. |

Propiedades

Número CAS |

202340-45-2 |

|---|---|

Fórmula molecular |

C29H43NO2S |

Peso molecular |

469.7 g/mol |

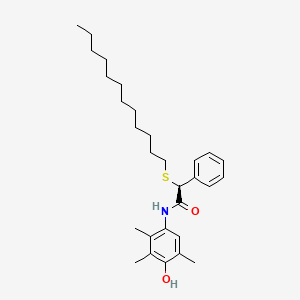

Nombre IUPAC |

(2S)-2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32)/t28-/m0/s1 |

Clave InChI |

ZXEIEKDGPVTZLD-NDEPHWFRSA-N |

SMILES |

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

SMILES isomérico |

CCCCCCCCCCCCS[C@@H](C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

SMILES canónico |

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

202340-45-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide benzeneacetamide, alpha-(dodecylthio)-N-(4-hydroxy- 2,3,5-trimethylphenyl)-, (alphaS)- eflucimibe F 12511 F-12511 F12511 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.